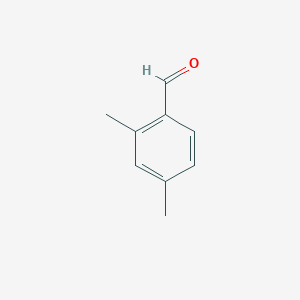

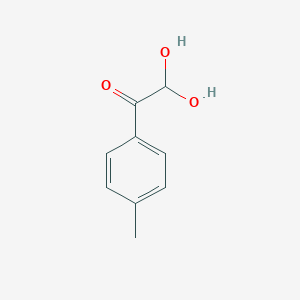

2,2-Dihydroxy-1-(4-methylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

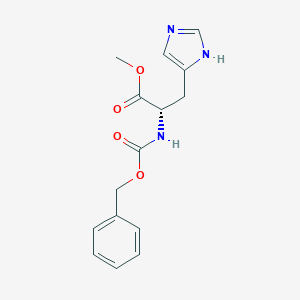

2,2-Dihydroxy-1-(4-methylphenyl)ethanone, also known as 4-methylcatechol (4MC), is an aromatic organic compound that is widely used in scientific research. 4MC is a versatile compound that has been used in a variety of applications, including as a model compound to study the mechanisms of biological systems, a substrate for enzyme-catalyzed reactions, and a fluorescent dye for imaging and tracking. In addition, 4MC has been studied for its potential therapeutic applications, including as an anti-oxidant, anti-inflammatory, and anti-cancer agent.

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

Research has identified synthetic benzyl phenyl ketone derivatives, including precursors structurally related to 2,2-Dihydroxy-1-(4-methylphenyl)ethanone, as potent inhibitors of the 5-lipoxygenase enzyme, which is crucial for the inflammatory process. These compounds, particularly those with a catechol group, exhibit both potent enzyme inhibition and notable antibacterial properties. For instance, specific derivatives have shown nearly 100% inhibition of bacterial growth for strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential in antimicrobial applications and as anti-inflammatory agents (Vásquez-Martínez et al., 2019).

Molecular Docking and Antimicrobial Studies

Another dimension of its application is seen in the molecular docking studies of similar compounds, which have demonstrated binding efficacy with proteins in Staphylococcus aureus. These studies reveal not only the antimicrobial potential of such compounds but also their favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, making them viable candidates for further pharmacological development (Medicharla SRI SATYA et al., 2022).

Synthetic Applications

On the synthetic side, derivatives of this compound have been utilized as intermediates in the synthesis of various complex molecules. These synthetic routes offer a glimpse into the compound's versatility in creating pharmacologically active molecules or materials with unique properties (Zhou Jin-xia, 2010).

Photocatalytic and Biological Activity Studies

Moreover, research into the photocatalytic degradation of pharmaceutical agents using titanium dioxide suspensions has leveraged compounds structurally akin to this compound. These studies offer insights into environmental applications, particularly in the degradation of pollutants or unwanted substances (Sakkas et al., 2007).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

2,2-dihydroxy-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZCEPPNDUWKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936636 |

Source

|

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-14-3 |

Source

|

| Record name | NSC402744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)